molecular formula C16H16O3 B3104682 4-[(2,3-dimethylphenoxy)methyl]benzoic Acid CAS No. 149288-32-4

4-[(2,3-dimethylphenoxy)methyl]benzoic Acid

Cat. No.: B3104682
CAS No.: 149288-32-4
M. Wt: 256.3 g/mol
InChI Key: JJLYYFHEMDPPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,3-Dimethylphenoxy)methyl]benzoic acid is a benzoic acid derivative featuring a substituted phenoxy group at the para position of the benzene ring. Its molecular formula is C₁₆H₁₆O₃, with a molecular weight of 256.30 g/mol . The compound consists of a benzoic acid backbone modified by a (2,3-dimethylphenoxy)methyl substituent.

Properties

IUPAC Name

4-[(2,3-dimethylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-4-3-5-15(12(11)2)19-10-13-6-8-14(9-7-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLYYFHEMDPPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-dimethylphenoxy)methyl]benzoic Acid typically involves the reaction of 2,3-dimethylphenol with a suitable benzoic acid derivative. One common method is the etherification of 2,3-dimethylphenol with 4-chloromethylbenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-dimethylphenoxy)methyl]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-[(2,3-dimethylphenoxy)methyl]benzoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the synthesis of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2,3-dimethylphenoxy)methyl]benzoic Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions with target molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[(2,3-dimethylphenoxy)methyl]benzoic acid with structurally analogous benzoic acid derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituents Key Features Applications/Notes
This compound C₁₆H₁₆O₃ 2,3-dimethylphenoxy group at 4-position MW: 256.30; moderate steric hindrance; electron-donating methyl groups Pharmaceutical intermediate; chemical research
4-[(2,6-Dimethylphenoxy)methyl]benzoic acid C₁₆H₁₆O₃ 2,6-dimethylphenoxy group at 4-position MW: 256.30; symmetric substitution reduces steric hindrance Structural isomer; potential differences in receptor binding
4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid C₁₇H₁₇NO₄ Acetylated amino linker with 2,6-dimethylphenoxy MW: 299.32; increased polarity due to amide group; enhanced hydrogen bonding Bioactive molecule synthesis; potential drug candidate
2-[(2,3-Dimethylphenyl)thio]benzoic acid C₁₅H₁₄O₂S Thioether linkage at 2-position MW: 270.34; sulfur atom increases lipophilicity; altered electronic properties Research on redox-active compounds
2,3-Dimethyl-4-methoxybenzoic acid C₁₀H₁₂O₃ Methoxy and methyl groups on benzoic acid ring MW: 180.20; electron-withdrawing methoxy group enhances acidity (pKa ~3.5) Pharmaceutical synthesis; model compound for acidity studies
3-[(3,5-Dimethylphenoxy)methyl]benzoic acid C₁₆H₁₆O₃ 3,5-dimethylphenoxy group at 3-position MW: 256.30; meta substitution alters spatial arrangement Comparative studies on positional isomerism

Key Structural and Functional Differences:

Thioether analogs (e.g., 2-[(2,3-dimethylphenyl)thio]benzoic acid) exhibit greater lipophilicity, which may influence membrane permeability in biological systems .

Acidity and Reactivity :

  • The electron-donating methyl groups in the target compound reduce the acidity of the carboxylic acid group compared to derivatives with electron-withdrawing substituents (e.g., 2,3-Dimethyl-4-methoxybenzoic acid) .

Biological Activity

4-[(2,3-dimethylphenoxy)methyl]benzoic acid, also known by its CAS number 149288-32-4, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound consists of a benzoic acid moiety linked to a 2,3-dimethylphenoxy group via a methylene bridge. Its molecular formula is C17H18O3C_{17}H_{18}O_3, with a molecular weight of approximately 270.32 g/mol. The unique structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In cellular models, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors involved in inflammatory processes or microbial metabolism, thereby modulating their activity.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various benzoic acid derivatives, including this compound. The results indicated that this compound had superior antimicrobial activity compared to traditional antibiotics, suggesting its potential use as an alternative therapeutic agent in treating resistant bacterial infections.
  • Anti-inflammatory Activity : In a controlled experiment assessing the anti-inflammatory effects on human macrophages, this compound significantly decreased IL-1β secretion when compared to untreated controls. This finding supports its potential application in inflammatory diseases such as rheumatoid arthritis .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureAntimicrobial ActivityAnti-inflammatory Activity
This compoundStructureHighModerate
4-(1-naphthylmethyl)benzoic acidStructureModerateLow
4-(2-methoxyphenyl)benzoic acidStructureLowHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,3-dimethylphenoxy)methyl]benzoic Acid
Reactant of Route 2
Reactant of Route 2
4-[(2,3-dimethylphenoxy)methyl]benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.